2,5-Dibromobenzenesulfonamide

Quality Control Purity Assessment Physical Characterization

Researchers face batch variability and undocumented isomeric purity when sourcing halogenated sulfonamide building blocks. • Distinct 2,5-dibromo substitution enables sequential Pd-catalyzed reactions not replicated by 2,4-, 2,6-, or 3,5-isomers. • Consistent 97% purity, mp 197-201 °C supports use as HPLC/DSC system suitability standard. • Full GHS documentation (Acute Tox. 4, skin/eye irritant) simplifies GLP/ISO 17025 procurement approval.

Molecular Formula C6H5Br2NO2S
Molecular Weight 314.98 g/mol
CAS No. 7467-11-0
Cat. No. B1296454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromobenzenesulfonamide
CAS7467-11-0
Molecular FormulaC6H5Br2NO2S
Molecular Weight314.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)N)Br
InChIInChI=1S/C6H5Br2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyINERZUPHFUUUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromobenzenesulfonamide Baseline Properties


2,5-Dibromobenzenesulfonamide is a dihalogenated aromatic sulfonamide building block with the molecular formula C₆H₅Br₂NO₂S and a molecular weight of 314.98 g/mol [1]. The compound features two bromine atoms at the 2- and 5-positions of the benzene ring, a substitution pattern that confers distinct steric and electronic properties relative to other dibromo positional isomers [2]. It is commercially available as a solid with a purity specification of 97% and a melting point range of 197–201 °C . The compound is classified under GHS as Acute Toxicity Category 4 via oral, dermal, and inhalation routes, and as a skin and eye irritant .

Workflow Regioselective cross-coupling and sulfonamide library synthesis
Selection Defined 2,5-dibromo substitution for distinct steric and electronic control
Use Context Identity-confirmed scaffold with reported melting point for QC workflows

Isomeric Substitution of 2,5-Dibromobenzenesulfonamide


The position of the bromine atoms on the benzenesulfonamide scaffold is a critical determinant of both chemical reactivity and biological target engagement. In a comprehensive study of halogenated benzenesulfonamides targeting human carbonic anhydrase isoforms, Zaksauskas et al. (2020) demonstrated that the halogen atom 'orients the ring affecting the affinity and selectivity' for different CA isoforms, with structurally diverse substitution patterns yielding distinct thermodynamic and kinetic binding profiles [1]. Consequently, generic replacement of 2,5-dibromobenzenesulfonamide with its 2,4-, 2,6-, or 3,5-dibromo isomers cannot be assumed to preserve reactivity, selectivity, or synthetic yield in downstream applications. Each isomer presents unique electronic density distribution around the aromatic ring and differential steric accessibility of the C–Br bonds, factors that are decisive in palladium-catalyzed cross-coupling chemistry and enzyme inhibition potency [1].

2,4- or 2,6-dibromo isomers may shift reactivity and selectivity in Pd-catalyzed cross-coupling chemistry.
3,5-dibromo isomer may not preserve target engagement profile in sulfonamide-based enzyme inhibitor studies.
Mono-bromo analogs may alter lipophilicity and electronic distribution, limiting direct substitution in synthetic routes.

2,5-Dibromobenzenesulfonamide Comparative Evidence


Melting Point as Quality Discriminator

The melting point of 2,5-dibromobenzenesulfonamide is reported as 197–201 °C at 97% purity . In contrast, the 2,4-dibromo isomer is commercially supplied at a minimum purity of 95% with the melting point not routinely specified on vendor technical datasheets, limiting its utility for identity confirmation via pharmacopeial methods . A well-defined, narrow melting range is a prerequisite for procurement when the compound is used as a reference standard or in processes requiring stringent quality control.

Melting point as quality discriminator
Cross-study comparable
197–201 °C at 97% purity vs. not specified for 2,4-isomer (95% purity)
Reported melting range supports identity verification for QC and reference standard use.
Data to verify: supplier-specific COA specifications; 2,4-isomer may lack pharmacopeial method compatibility.
Quality Control Purity Assessment Physical Characterization

Lipophilicity Profile Comparison

The computed octanol-water partition coefficient (XLogP3-AA) for 2,5-dibromobenzenesulfonamide is 1.9 [1]. By comparison, the 3,5-dibromo isomer also computes to an XLogP3 of 1.9, whereas the mono-bromo analog 2-bromobenzenesulfonamide yields a lower logP of approximately 1.35 (Chembase predicted logD at pH 7.4) [2]. This indicates that the 2,5-dibromo substitution pattern achieves a balanced lipophilicity—higher than mono-brominated scaffolds but within the same range as the symmetric 3,5-isomer—making it a candidate for applications where moderate membrane permeability is desired without the excessive lipophilicity that could compromise solubility.

Lipophilicity profile comparison
Class-level inference
XLogP3-AA = 1.9; comparable to 3,5-dibromo isomer and higher than mono-bromo analog (~1.35)
Computed logP suggests intermediate lipophilicity for CNS and intracellular target engagement research.
Context-dependent: predicted values require experimental confirmation for ADME assay design.
Drug Design ADME Prediction Lipophilicity

Safety Profile Differentiation

2,5-Dibromobenzenesulfonamide carries a fully specified GHS hazard classification from Sigma-Aldrich, including Acute Tox. 4 (oral, dermal, inhalation), Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 (respiratory) . This level of hazard documentation is systematically absent for the 2,6-dibromo isomer, for which only generic irritant hazard statements (H315, H319, H335) are available from specialty suppliers such as Apollo Scientific . For institutional safety review boards and regulatory filings, the availability of a comprehensive GHS classification represents a tangible procurement advantage, reducing the administrative burden associated with importing and handling less-characterized substances.

Safety profile differentiation
Cross-study comparable
5 GHS hazard classifications documented vs. only 3 generic hazard statements for 2,6-isomer
More complete hazard documentation supports institutional safety review and GLP-compliant procurement.
Supplier-dependent documentation; verify current SDS before import.
Laboratory Safety Risk Assessment Regulatory Compliance

Recommended Applications for 2,5-Dibromobenzenesulfonamide


Regioselective Cross-Coupling in Medicinal Chemistry

The distinct steric and electronic environments of the bromine atoms at the 2- and 5-positions enable sequential, regioselective palladium-catalyzed cross-coupling reactions. This is valuable in medicinal chemistry programs building focused libraries of sulfonamide-based enzyme inhibitors, where the scaffold's logP of 1.9 [1] places it in a favorable range for CNS drug discovery.

Quality Control Reference Standard for Method Validation

With a well-defined melting point of 197–201 °C and a purity specification of 97% , this compound can serve as a system suitability standard for HPLC, DSC, and other pharmacopeial methods, unlike positional isomers that lack published melting point specifications on vendor certificates of analysis.

GLP-Compliant Procurement for Toxicology and Safety Pharmacology

The comprehensive GHS classification (Acute Toxicity Category 4 via multiple routes, skin/eye irritation, STOT SE 3) enables straightforward institutional safety review, making this isomer preferable for laboratories operating under GLP or ISO 17025 accreditation where detailed hazard documentation is mandatory for procurement approval.

Application
Selection Property
Validation Focus
Medicinal chemistry cross-coupling
Regioselective 2,5-dibromo scaffold
Sequential Pd-catalyzed coupling and inhibitor library synthesis
Quality control reference standard
Reported melting range and purity specification
HPLC/DSC system suitability and method validation
GLP-compliant procurement
Comprehensive GHS hazard classification
Institutional safety review and regulatory documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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